molecular formula C18H17N3O3S B2389109 3-(Tert-butyl)-1-(4-nitrophenyl)-4-(2-thienylmethylene)-2-pyrazolin-5-one CAS No. 1024716-31-1

3-(Tert-butyl)-1-(4-nitrophenyl)-4-(2-thienylmethylene)-2-pyrazolin-5-one

Cat. No. B2389109
CAS RN: 1024716-31-1
M. Wt: 355.41
InChI Key: RDGUIFVWKLZGIS-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tert-butyl)-1-(4-nitrophenyl)-4-(2-thienylmethylene)-2-pyrazolin-5-one is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TBNPT and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of TBNPT is not fully understood. However, it has been reported to inhibit COX-2 activity by binding to the active site of the enzyme. TBNPT has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
TBNPT has been reported to have various biochemical and physiological effects. It has been reported to have anti-inflammatory activity by inhibiting COX-2 activity. TBNPT has also been reported to induce apoptosis in cancer cells, which may be due to its ability to activate the caspase cascade.

Advantages and Limitations for Lab Experiments

TBNPT has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized with high purity. TBNPT has also been reported to have low toxicity, which makes it suitable for use in various biological assays. However, TBNPT has some limitations, including its limited solubility in water, which may make it difficult to use in some experiments.

Future Directions

For research on TBNPT include investigating its potential as a therapeutic agent for the treatment of inflammation-related diseases, further exploring its mechanism of action, and developing new synthesis methods.

Synthesis Methods

The synthesis of TBNPT involves the reaction of 4-nitrobenzaldehyde, thiosemicarbazide, and 2-thiophenecarboxaldehyde with tert-butylacetoacetate in the presence of a base. The reaction is carried out in ethanol, and the product is obtained by recrystallization from ethanol. This method has been reported to yield a high purity of TBNPT.

Scientific Research Applications

TBNPT has been reported to have various scientific research applications. It has been used as a fluorescent probe for the detection of nitroaromatic compounds in water. The compound has also been used as a potential inhibitor of COX-2, which is an enzyme that plays a role in inflammation. TBNPT has also been reported to have antitumor activity against various cancer cell lines.

properties

IUPAC Name

(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-(thiophen-2-ylmethylidene)pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-18(2,3)16-15(11-14-5-4-10-25-14)17(22)20(19-16)12-6-8-13(9-7-12)21(23)24/h4-11H,1-3H3/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGUIFVWKLZGIS-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC2=CC=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butyl)-1-(4-nitrophenyl)-4-(2-thienylmethylene)-2-pyrazolin-5-one

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